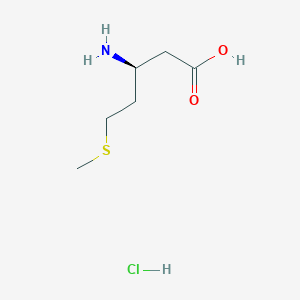

(S)-3-amino-5-(methylthio)pentanoic acid hydrochloride

Description

Properties

IUPAC Name |

(3S)-3-amino-5-methylsulfanylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10-3-2-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNAMZKRVSJSSF-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80997308 | |

| Record name | 3-Amino-5-(methylsulfanyl)pentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75946-25-7 | |

| Record name | 3-Amino-5-(methylsulfanyl)pentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80997308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known to be a metabolite of brassica napus, suggesting that it may interact with enzymes or receptors involved in the metabolism of this plant species.

Mode of Action

As a β-amino acid, it may participate in protein synthesis or other biochemical reactions involving amino acids.

Biological Activity

(S)-3-amino-5-(methylthio)pentanoic acid hydrochloride, also known as methionine sulfoximine (MSO), is a compound of significant interest in biochemical research due to its unique biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C6H13ClN2O2S

- Molecular Weight : 194.76 g/mol

- CAS Number : 1217608-24-6

This compound primarily acts as an inhibitor of glutamine synthetase, an enzyme crucial for the synthesis of glutamine from glutamate and ammonia. By inhibiting this enzyme, MSO disrupts nitrogen metabolism in cells, leading to alterations in cellular signaling and metabolic pathways. This inhibition has been linked to various biological effects:

- Neurotoxicity : MSO has been shown to induce neurotoxic effects in certain neuronal cell lines, potentially through the accumulation of ammonia and subsequent excitotoxicity.

- Antitumor Activity : Research indicates that MSO may enhance the efficacy of certain chemotherapeutic agents by modulating metabolic pathways in cancer cells.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Glutamine Synthetase Inhibition | Disrupts nitrogen metabolism, affecting cellular signaling. |

| Neurotoxicity | Induces neurotoxic effects through ammonia accumulation. |

| Antitumor Effects | Potentially enhances chemotherapy efficacy by altering metabolic pathways. |

Case Studies and Research Findings

-

Neurotoxicity Studies :

A study demonstrated that exposure to MSO resulted in increased neuronal cell death in vitro. The mechanism was attributed to elevated ammonia levels leading to excitotoxicity, suggesting caution when considering MSO in therapeutic contexts involving the nervous system. -

Antitumor Efficacy :

In a series of experiments involving various cancer cell lines, MSO was shown to sensitize cells to doxorubicin treatment. The combination treatment led to a significant reduction in cell viability compared to doxorubicin alone, indicating its potential role as an adjuvant therapy . -

Metabolic Pathway Modulation :

Research highlighted that MSO alters the metabolic profiles of treated cells, leading to increased levels of reactive oxygen species (ROS). This effect was associated with enhanced apoptosis in cancer cells, providing insights into its mechanism as an anticancer agent.

Summary of Findings

The biological activity of this compound underscores its dual nature as both a neurotoxin and a potential therapeutic agent in oncology. Its ability to inhibit glutamine synthetase positions it as a significant compound for further research into metabolic modulation in various diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Halogen-Substituted Analogs

- 2,5-Diamino-2-(difluoromethyl)pentanoic Acid Hydrochloride Hydrate (DPH): Contains a difluoromethyl (-CF₂H) group and two amino groups. Forms stable transition metal complexes (Cu(II), Co(II), etc.), enhancing antimicrobial activity . Key Difference: Fluorine’s electron-withdrawing nature increases polarity and metal-binding capacity compared to the methylthio group in the target compound.

Aromatic-Substituted Analogs

- (R,S)-5-Amino-3-(4-chlorophenyl)pentanoic Acid Hydrochloride: Features a chlorophenyl group instead of methylthio. Higher hydrophobicity due to the aromatic ring, likely influencing blood-brain barrier penetration for CNS-targeted applications .

Peptidomimetic Amino Acids

Fmoc-Protected Tertiary Amine Derivatives

- Examples: (S)-2-((Fmoc)amino)-5-(piperidin-1-yl)pentanoic acid hydrochloride (C₃₀H₃₇N₃O₄·HCl, MW ~539.1) . (S)-2-((Fmoc)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride .

- Key Differences: Tertiary amines (piperidinyl, azepanyl) enhance lipophilicity, favoring cell membrane penetration in peptidomimetics. The Fmoc group aids in solid-phase peptide synthesis, whereas the target compound’s unprotected amino group may limit direct applicability.

Bioactive Amino Acid Derivatives

Blasticidin S Hydrochloride

- Contains a 3-amino-5-(carbamimidoylmethylamino)pentanoyl moiety (CAS: 3513-03-9, MW 458.90 g/mol) .

- Guanidino group enables potent inhibition of bacterial and fungal protein synthesis, contrasting with the target compound’s simpler structure and unproven antimicrobial activity.

Hydroxyamino-Substituted Analogs

Structural and Physicochemical Comparison Table

Key Research Findings

Stereochemical Impact : The S-configuration in the target compound ensures enantiomeric purity, critical for chiral recognition in drug design, unlike racemic DL-β-homomethionine .

Functional Group Roles :

- Methylthio vs. Difluoromethyl : The methylthio group’s electron-donating nature may reduce metal-binding affinity compared to DPH’s difluoromethyl group .

- Tertiary Amines in Peptidomimetics : Piperidinyl/azepanyl groups enhance lipid solubility, whereas methylthio may improve thiol-mediated cellular uptake .

Biological Activity: Blasticidin S’s guanidino group is essential for its antibiotic activity, highlighting how minor structural changes (e.g., methylthio vs. carbamimidoyl) drastically alter bioactivity .

Preparation Methods

Utilization of L-Methionine as a Chiral Precursor

L-Methionine, a sulfur-containing α-amino acid, serves as a viable starting material due to its inherent methylthio group and chiral center. Homologation of L-methionine via the Arndt-Eistert reaction extends the carbon chain while preserving stereochemistry. The process involves:

-

Conversion of L-methionine to its corresponding diazo ketone.

-

Wolff rearrangement to form a β-keto acid intermediate.

-

Reduction and functionalization to introduce the amino group at position 3.

Key challenges include maintaining enantiomeric purity during homologation and avoiding racemization. Yields for analogous β-amino acid syntheses using this method range from 60–75% .

Nucleophilic Substitution Strategies

Thiolation of Halogenated Intermediates

A common approach involves substituting halogen atoms with methylthio groups. For example, 3-amino-5-chloropentanoic acid undergoes nucleophilic displacement with sodium methylthiolate (NaSCH₃) in dimethylformamide (DMF):

Reaction conditions from similar syntheses (Table 1) highlight optimal temperatures (50–60°C ) and bases (sodium hydride ), achieving yields up to 85% .

Table 1: Reaction Conditions for Thiolation of Halogenated Compounds

| Substrate | Nucleophile | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Amino-5-Cl-pentanoate | NaSCH₃ | DMF | 50 | 85 |

| 2-Cl-propanamide | PhS⁻ | DMF | 25 | 94 |

Stereochemical Control via Chiral Catalysts

Asymmetric catalysis ensures enantioselective formation of the (S)-configured amino group. Rhodium-catalyzed hydrogenation of enamide intermediates, as described in pregabalin syntheses, offers a transferable strategy:

-

Synthesis of a β-keto ester with a methylthio side chain.

-

Formation of an enamide via condensation with a chiral amine.

-

Hydrogenation using a Rh-(R)-BINAP catalyst to set the (S)-configuration.

This method achieves enantiomeric excess (ee) values exceeding 98% for related β-amino acids.

Enzymatic Resolution of Racemic Mixtures

Lipase-Mediated Kinetic Resolution

Racemic 3-amino-5-(methylthio)pentanoic acid can be resolved using lipases to selectively acetylate one enantiomer. For instance, Candida antarctica lipase B (CAL-B) acetylates the (R)-enantiomer, leaving the (S)-form unreacted. After separation, the desired (S)-enantiomer is isolated as the hydrochloride salt. Typical resolutions yield 40–45% of the target compound with >99% ee .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

| Method | Yield (%) | ee (%) | Complexity | Scalability |

|---|---|---|---|---|

| Asymmetric Catalysis | 70–85 | 98–99 | High | Moderate |

| Nucleophilic Substitution | 80–85 | Racemic | Low | High |

| Enzymatic Resolution | 40–45 | >99 | Moderate | Low |

Key Findings :

-

Asymmetric hydrogenation offers the best balance of yield and stereoselectivity but requires specialized catalysts.

-

Nucleophilic substitution is scalable but necessitates a subsequent resolution step.

-

Enzymatic methods provide high enantiopurity but suffer from lower yields.

Industrial-Scale Considerations

Large-scale production favors nucleophilic substitution due to its simplicity and high yields. Post-synthetic resolution via diastereomeric salt formation (e.g., using L-tartaric acid ) can achieve enantiopure product. Process optimization data from analogous compounds suggest 85% overall yield and 99% ee under optimized conditions .

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic characteristics of (S)-3-amino-5-(methylthio)pentanoic acid hydrochloride?

- Answer : The compound has the molecular formula C₆H₁₃NO₂S·HCl (free base: C₆H₁₃NO₂S, MW 163.24) and a chiral center at the 3-position . Key characterization methods include:

- NMR : Protons adjacent to the amino and methylthio groups show distinct splitting patterns.

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 163.2 (free base) and 199.7 (hydrochloride form) .

- Chiral HPLC : Essential for verifying enantiomeric purity due to its stereochemical sensitivity .

Q. How can researchers synthesize this compound with high enantiomeric purity?

- Answer : A common route involves:

Chiral Precursor : Start with (S)-3-hydroxy-5-(methylthio)pentanoic acid.

Amination : Protect the hydroxyl group (e.g., tert-butyldimethylsilyl), activate via mesylation, and substitute with ammonia .

Acid Hydrolysis : Remove protecting groups and isolate the hydrochloride salt .

- Critical Step : Use chiral catalysts or enantioselective enzymes to minimize racemization during amination .

Q. What are the primary applications of this compound in biological research?

- Answer : It serves as:

- A methionine analog in studies of sulfur metabolism and transsulfuration pathways .

- A chiral building block for synthesizing peptidomimetics or enzyme inhibitors targeting amino acid-processing enzymes .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹⁵N or ¹³C) enhance metabolic studies involving this compound?

- Answer : Isotopic labels (e.g., ¹⁵N at the amino group) enable tracking via:

- LC-MS/MS : Quantify metabolic flux in sulfur-containing amino acid pathways.

- NMR Isotope Tracing : Monitor incorporation into proteins or glutathione biosynthesis .

- Synthesis Tip : Use labeled ammonia (¹⁵NH₃) during amination to introduce isotopes .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies may arise from:

- Enantiomeric Impurity : Validate purity with chiral chromatography .

- Buffer Interactions : Test activity in varied pH conditions (amino group pKa ~9.5).

- Metabolic Instability : Use stable isotope tracers to distinguish degradation vs. target engagement .

Q. How can computational tools optimize synthetic routes for scaled-up production?

- Answer : Retrosynthesis platforms (e.g., Reaxys, Pistachio) suggest:

- Alternative Protecting Groups : Replace t-Boc with benzyl carbamate for better solubility.

- One-Step Routes : AI models prioritize direct amination of β-keto precursors to reduce steps .

- Validation : Cross-check predicted routes with experimental yields (reported 45-60% for hydrochloride isolation) .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

- Answer : Key challenges include:

- Matrix Effects : Use isotope dilution (e.g., ¹³C-labeled internal standards) for LC-MS accuracy .

- Low Abundance : Derivatize with dansyl chloride or AccQ-Tag to enhance MS sensitivity .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.